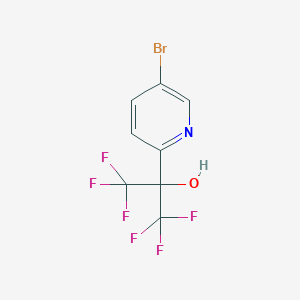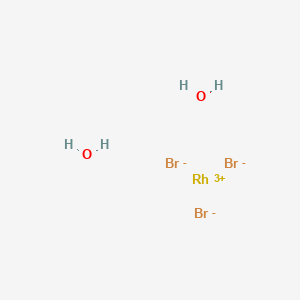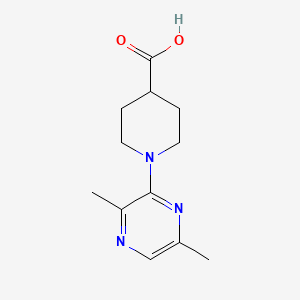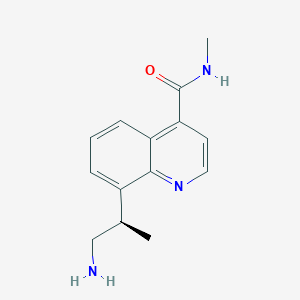
(R)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring substituted with an aminopropyl group and a carboxamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the quinoline derivative with ®-1-aminopropan-2-ol under basic conditions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the aminopropyl-substituted quinoline with methyl isocyanate.
Industrial Production Methods
Industrial production of ®-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
®-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminopropyl group can be replaced with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as a biochemical probe to investigate cellular processes and enzyme functions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ®-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that result in physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-Aminopropan-2-yl phosphate
- ®-tert-Butyl (1-aminopropan-2-yl)carbamate
- ®-Methyl 1-aminopropan-2-ylcarbamate
Uniqueness
Compared to similar compounds, ®-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide stands out due to its unique quinoline ring structure and the presence of both aminopropyl and carboxamide functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H17N3O |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
8-[(2R)-1-aminopropan-2-yl]-N-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C14H17N3O/c1-9(8-15)10-4-3-5-11-12(14(18)16-2)6-7-17-13(10)11/h3-7,9H,8,15H2,1-2H3,(H,16,18)/t9-/m0/s1 |
Clé InChI |
WAYKDZINURRENR-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC |
SMILES canonique |
CC(CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)

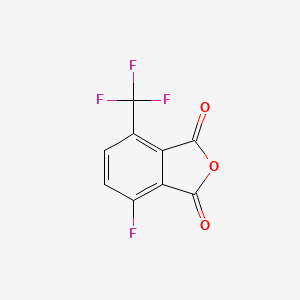
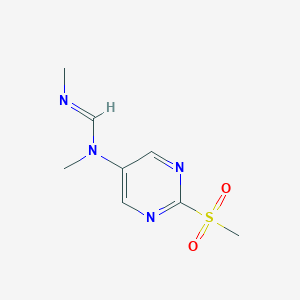
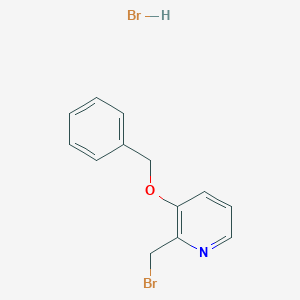
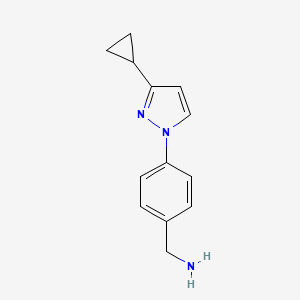

![2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid](/img/structure/B13121977.png)
![2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13121983.png)

![2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13121986.png)
